Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is a complex compound with a piperidine nucleus Piperidine derivatives are known to be crucial in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between piperidine and other groups can be crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of N-methyl-2-(piperidin-1-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
Starting Materials: N-methyl-2-(piperidin-1-yl)ethan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring.
Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride can be compared with other similar compounds, such as:
N-methylpiperidine: Similar structure but lacks the ethylamine side chain.
Piperidine: The parent compound, simpler structure without methyl and ethylamine groups.
N-ethylpiperidine: Contains an ethyl group instead of a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXLIURTCFPLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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